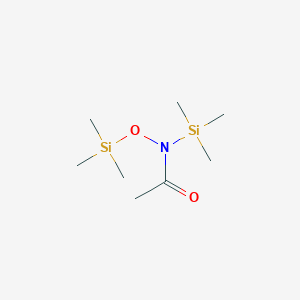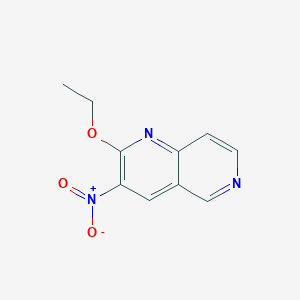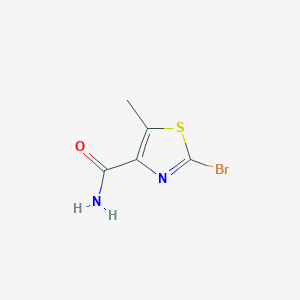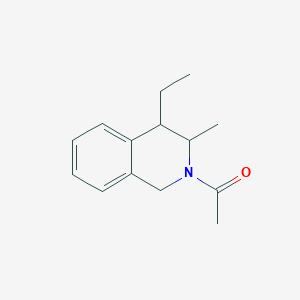
2-Hydroxy-6,7-dimethylquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-6,7-dimethylquinoline-3-carboxylic acid is a chemical compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . This compound is known for its unique blend of properties, making it valuable in various research fields . It is a derivative of quinoline, a heterocyclic aromatic organic compound, and features hydroxyl and carboxylic acid functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6,7-dimethylquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate, followed by hydrolysis and decarboxylation . This reaction typically requires a catalytic amount of PEG-supported sulfonic acid and can be performed at room temperature in various solvents such as methanol, ether, acetonitrile, and dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
2-Hydroxy-6,7-dimethylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions include quinoline-3-carboxylic acid derivatives, alcohol derivatives, and substituted quinoline compounds.
科学的研究の応用
2-Hydroxy-6,7-dimethylquinoline-3-carboxylic acid has several scientific research applications:
作用機序
The mechanism of action of 2-Hydroxy-6,7-dimethylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its biological activity by forming hydrogen bonds and interacting with enzymes and receptors. The quinoline ring system is known to interact with DNA and proteins, potentially leading to various biological effects .
類似化合物との比較
Similar Compounds
2-Hydroxyquinoline: Shares the hydroxyl group but lacks the dimethyl and carboxylic acid groups.
6,7-Dimethylquinoline-3-carboxylic acid: Lacks the hydroxyl group but shares the dimethyl and carboxylic acid groups.
Quinoline-3-carboxylic acid: Lacks both the hydroxyl and dimethyl groups but shares the carboxylic acid group.
Uniqueness
2-Hydroxy-6,7-dimethylquinoline-3-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the quinoline ring, along with the dimethyl substitutions. These structural features contribute to its distinct chemical reactivity and potential biological activities.
特性
分子式 |
C12H11NO3 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC名 |
6,7-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-6-3-8-5-9(12(15)16)11(14)13-10(8)4-7(6)2/h3-5H,1-2H3,(H,13,14)(H,15,16) |
InChIキー |
LKQPKAVDWKLXKT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-8-Chloro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B11885822.png)




![(2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-yl)methanamine](/img/structure/B11885840.png)






![4,5-Dichloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B11885874.png)

